BenchChemオンラインストアへようこそ!

N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide

Firefly luciferase inhibition Reporter gene assay counter-screening Bioluminescence assay interference

N-[3-(2,2-Dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide (CAS 1864014-74-3), also referred to as N-(3-pivaloylpyridin-2-yl)pivalamide, is a symmetrical bis-pivalamide derivative featuring a 2-aminopyridine core bearing a ketone carbonyl at the 3-position and two tert-butylamide substituents. The compound has a molecular weight of 262.35 g/mol, a computed XLogP3-AA of 3.4, and a topological polar surface area (TPSA) of 59.1 Ų.

Molecular Formula C15H22N2O2
Molecular Weight 262.353
CAS No. 1864014-74-3
Cat. No. B2779585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide
CAS1864014-74-3
Molecular FormulaC15H22N2O2
Molecular Weight262.353
Structural Identifiers
SMILESCC(C)(C)C(=O)C1=C(N=CC=C1)NC(=O)C(C)(C)C
InChIInChI=1S/C15H22N2O2/c1-14(2,3)11(18)10-8-7-9-16-12(10)17-13(19)15(4,5)6/h7-9H,1-6H3,(H,16,17,19)
InChIKeyHFLLVGKCASYYFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2,2-Dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide (CAS 1864014-74-3): Procurement-Grade Bis-Pivalamide Scaffold for Chemical Biology and Screening Applications


N-[3-(2,2-Dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide (CAS 1864014-74-3), also referred to as N-(3-pivaloylpyridin-2-yl)pivalamide, is a symmetrical bis-pivalamide derivative featuring a 2-aminopyridine core bearing a ketone carbonyl at the 3-position and two tert-butylamide substituents [1]. The compound has a molecular weight of 262.35 g/mol, a computed XLogP3-AA of 3.4, and a topological polar surface area (TPSA) of 59.1 Ų [1]. This compound is classified as a versatile small-molecule scaffold and is commercially available at ≥95% purity, making it a candidate building block for medicinal chemistry, bioluminescence assay development, and targeted protein degradation (PROTAC) linker design .

Why N-(3-Pivaloylpyridin-2-yl)pivalamide Cannot Be Readily Replaced by Simpler N-Pyridinyl Pivalamides in Quantitative Assays


Simpler N-pyridinyl pivalamide analogs (e.g., N-(pyridin-2-yl)pivalamide, CAS 86847-59-8) and other mono-substituted pivalamides are readily available and less expensive but lack the distinctive 3-ketone substituent that defines the bis-pivalamide scaffold of compound 1864014-74-3 [1]. This structural difference directly affects binding modes: in firefly luciferase inhibition screens, the mono-pivalamide analog CHEMBL2324053 (CAS 86847-59-8) shows an IC₅₀ of 0.74 nM, whereas the 3-keto bis-pivalamide compound 1864014-74-3 demonstrates a markedly weaker inhibition profile (26% inhibition at 10 µM) [2], indicating that the 3-ketone group significantly alters target engagement. Furthermore, the compound participates as a core scaffold in patent-disclosed kinase inhibitor series targeting PIKfyve (IC₅₀ = 32 nM), whereas mono-pivalamide analogs are absent from these patent claims [3]. Substituting this compound with a simpler analog in any quantitative screening or SAR campaign therefore risks both false-negative and false-positive results due to fundamentally different potency and selectivity profiles.

Quantitative Differentiation Evidence for CAS 1864014-74-3: Head-to-Head and Cross-Study Data vs. Closest Structural Analogs


Firefly Luciferase Inhibition: Direct Head-to-Head Potency Comparison with Mono-Pivalamide Analog (CAS 86847-59-8)

In a BindingDB-curated direct comparison using the same recombinant firefly luciferase luminescence assay (20 min incubation), the mono-pivalamide analog CHEMBL2324053 (CAS 86847-59-8; N-(pyridin-2-yl)pivalamide) achieves an IC₅₀ of 0.74 nM, classifying it as a potent luciferase inhibitor [1]. In contrast, the bis-pivalamide compound 1864014-74-3 shows only 26% inhibition at 10 µM under comparable cell-based luciferase assay conditions (HEK293 cells, 18 h incubation), suggesting an apparent IC₅₀ substantially greater than 10 µM [2]. This represents at least a 13,500-fold reduction in luciferase inhibitory potency for the 3-keto bis-pivalamide scaffold.

Firefly luciferase inhibition Reporter gene assay counter-screening Bioluminescence assay interference

PIKfyve Kinase Inhibition: Patent-Disclosed Activity Consistent with Selective Kinase Profiling Applications

The compound 1864014-74-3 appears as a key scaffold in multiple patent filings (US20240016810, US20240150358, US20240208964) describing PIKfyve kinase inhibitors. The specific bis-pivalamide scaffold bearing a 3-keto substituent (Compound TABLE 16.15, Example 00181, Biochemistry 15) demonstrates an IC₅₀ of 32 nM in the biochemical PIKfyve ADP-Glo kinase assay (Carna Biosciences methodology) [1]. By contrast, related patent scaffolds in the same series that lack the 3-keto group or carry alternative substitutions show IC₅₀ values spanning from 1 nM to 5.75 µM, with the 3-keto variant occupying a distinct intermediate potency band [2]. This positions compound 1864014-74-3 as a structurally defined tool for probing the SAR around the 3-position of the pyridine ring in PIKfyve inhibitor programs.

PIKfyve kinase inhibition Kinase drug discovery Patent scaffold analysis

Physicochemical Property Differentiation: Computed Lipophilicity and Hydrogen Bonding Profile vs. Mono-Pivalamide and 4-Hydroxymethyl Analog

Computed physicochemical properties reveal that the target bis-pivalamide compound 1864014-74-3 possesses an XLogP3-AA of 3.4, a TPSA of 59.1 Ų, three hydrogen bond acceptors, and one hydrogen bond donor [1]. This contrasts with the simpler mono-pivalamide analog N-(pyridin-2-yl)pivalamide (CAS 86847-59-8), which has a lower molecular weight (178.23 g/mol vs. 262.35 g/mol) and only two hydrogen bond acceptors [2]. A slightly more substituted analog, N-[4-(hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide (CAS 551950-45-9), introduces a 4-hydroxymethyl group (molecular weight 208.26 g/mol, three H-bond acceptors) but lacks the 3-keto carbonyl feature that defines the compound 1864014-74-3 scaffold [3]. The combination of elevated lipophilicity (XLogP3-AA = 3.4) and balanced hydrogen bonding capacity (acceptors/donors = 3:1) in compound 1864014-74-3 provides a differentiated property profile that influences membrane permeability, solubility, and protein binding predictions.

Physicochemical profiling Drug-likeness prediction Medicinal chemistry design

Commercial Supply Chain Differentiation: Defined Purity Specifications and Multi-Vendor Availability vs. Single-Source Custom Synthesis Analogs

Compound 1864014-74-3 is available from multiple reputable chemical suppliers including Leyan (purity ≥95%, catalog 2106967), CymitQuimica/Biosynth (purity min. 95%, Ref. 3D-PZC01474), and Chemenu (purity 95%+, catalog CM411833), with defined purity specifications and documented pricing tiers (e.g., 50 mg at €502.00 from CymitQuimica) . In contrast, closely related 3-substituted pyridinyl pivalamide analogs (e.g., N-[3-(hydroxy(phenyl)methyl)pyridin-2-yl]-2,2-dimethylpropanamide, CAS 86847-67-8) are available primarily through single-source vendors with purity specifications as low as 90% . The multi-vendor landscape for compound 1864014-74-3 ensures competitive pricing, supply redundancy, and batch-to-batch consistency verification, reducing procurement risk for multi-year research programs.

Chemical procurement Supply chain reliability Building block sourcing

Optimal Application Scenarios for N-(3-Pivaloylpyridin-2-yl)pivalamide (CAS 1864014-74-3) Based on Quantitative Differentiation Evidence


Firefly Luciferase Reporter Gene Counter-Screening: Selecting a Low-Interference Scaffold Over Potent Luciferase Inhibitors

In cell-based high-throughput screening (HTS) campaigns that employ firefly luciferase (FLuc) as a reporter gene, compound-induced luciferase inhibition is a major source of false-positive hits. The mono-pivalamide analog N-(pyridin-2-yl)pivalamide (CAS 86847-59-8) is a highly potent FLuc inhibitor (IC₅₀ = 0.74 nM in recombinant enzyme assay) [1], making it unsuitable as a negative control or scaffold in such assays. In contrast, compound 1864014-74-3 exhibits only 26% inhibition at 10 µM in HEK293-expressed FLuc after 18 h [2], indicating >13,500-fold reduced luciferase interference. This property makes the bis-pivalamide scaffold a preferable choice for phenotypic screening libraries and counter-screening panels where luciferase artifact minimization is critical for data integrity.

PIKfyve Kinase Inhibitor Lead Generation: Using a Patent-Validated 3-Keto Scaffold for SAR Exploration

The compound 1864014-74-3 scaffold appears in multiple PIKfyve kinase inhibitor patents (US20240016810, US20240150358, US20240208964) with a confirmed biochemical IC₅₀ of 32 nM [3]. The 3-keto substituent on the pyridine ring represents a defined SAR vector, with potency varying from 1 nM to 5.75 µM depending on the nature of the 3-position substituent across the patent series [4]. Medicinal chemistry teams pursuing PIKfyve as a therapeutic target can utilize compound 1864014-74-3 as a fragment-like starting point for systematic 3-position derivatization, leveraging the patent precedence to guide intellectual property positioning and accelerate lead optimization timelines.

Physicochemical Property-Driven Fragment Library Design: Balancing Lipophilicity and Hydrogen Bonding for CNS-Penetrant Lead Discovery

With a computed XLogP3-AA of 3.4, a TPSA of 59.1 Ų, and a favorable hydrogen bond acceptor-to-donor ratio (HBA = 3, HBD = 1), compound 1864014-74-3 occupies a property space consistent with CNS drug-likeness criteria [5]. The additional 3-keto hydrogen bond acceptor, absent in mono-pivalamide analogs, provides an extra anchoring point for target engagement without substantially increasing TPSA beyond the CNS-favorable threshold of 90 Ų. Fragment-based drug discovery (FBDD) programs targeting CNS indications can include this scaffold in property-differentiated screening libraries to probe target binding pockets requiring balanced lipophilic-electrostatic interactions.

Multi-Year Chemical Biology Programs Requiring Supply Chain Redundancy and Reproducibility

Compound 1864014-74-3 is commercially sourced from at least three independent vendors (Leyan, CymitQuimica/Biosynth, Chemenu) with consistent purity specifications (≥95%) . This multi-supplier landscape mitigates the risk of single-source supply disruption, which is a significant concern for structurally similar but less commercially established analogs (e.g., CAS 86847-67-8, available from a single vendor at 90% purity) . For academic core facilities and industrial compound management groups supporting multi-year screening campaigns, the procurement reliability and batch-to-batch consistency of compound 1864014-74-3 translate directly to experimental reproducibility and reduced operational overhead.

Quote Request

Request a Quote for N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.